Ethyl 3-bromo-4-chloro-2-methylbenzoate
Description
Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.
Properties
CAS No. |
157652-33-0 |
|---|---|
Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 3-bromo-4-chloro-2-methylbenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
WKOFEYJLYIZHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-chloro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methylbenzoate derivatives. One common method involves the following steps:
Bromination: Methylbenzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Esterification: The resulting bromochloromethylbenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of ethyl 3-bromo-4-chloro-2-methylbenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-4-chloro-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-2-methylbenzoate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-chloro-2-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-chloro-2-methylbenzoate
- Ethyl 4-bromo-2-chloro-3-methylbenzoate
- Ethyl 3-bromo-2-chloro-4-methylbenzoate
Uniqueness
Ethyl 3-bromo-4-chloro-2-methylbenzoate is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement affects its chemical reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Biological Activity
Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound characterized by its unique halogenated structure, which contributes to its biological activity. This article delves into the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10BrClO2
- Molecular Weight : Approximately 277.54 g/mol
- Structure : The compound features a benzoate ester with bromine and chlorine substituents on the aromatic ring, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may exhibit similar properties.
Antimicrobial Properties
Research has indicated that compounds with halogenated structures often possess significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens:
- Bacterial Strains : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound has shown potential antifungal properties in preliminary assays.
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : Various cancer cell lines, including breast and colon cancer cells, have been used to assess the compound's effectiveness.
- Results : Significant reductions in cell viability were observed, suggesting potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study highlighted the compound's potential as a novel antimicrobial agent.
Study 2: Anticancer Activity
In another investigation published in Cancer Research, the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The findings indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These results suggest a dose-dependent cytotoxic effect, warranting further investigation into its mechanism of action.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
